2-Phenoxyethyl but-2-enoate is an organic compound classified under the category of acrylate esters. It is derived from the reaction between 2-phenoxyethanol and but-2-enoic acid. This compound is recognized for its utility in various chemical applications, particularly in the field of polymer chemistry, where it serves as a monomer for the synthesis of polymers and copolymers.
The compound has a molecular formula of and a molar mass of 192.21 g/mol. Its International Chemical Identifier (CAS) number is 48145-04-6, and it is also listed under the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 256-360-6. The compound is often used in applications involving coatings, adhesives, and inks due to its favorable properties.
The synthesis of 2-phenoxyethyl but-2-enoate can be achieved through several methods, primarily involving the esterification reaction between 2-phenoxyethanol and but-2-enoic acid. A common procedure includes:
The reaction conditions generally involve controlled temperatures and vacuum distillation to enhance yield and purity. The process can be monitored using techniques like gas chromatography to ensure complete conversion and to analyze the product composition.
The molecular structure of 2-phenoxyethyl but-2-enoate features an ester functional group linking the phenoxyethyl moiety to the but-2-enoate group. The structure can be represented as follows:
Key structural data includes:
2-Phenoxyethyl but-2-enoate can undergo various chemical reactions typical of acrylate esters, including:
The polymerization process typically involves radical initiators that facilitate the formation of long-chain polymers from the monomer, making it suitable for applications requiring durable materials.
The mechanism by which 2-phenoxyethyl but-2-enoate acts in polymerization involves free radical initiation, propagation, and termination stages:
This mechanism results in a network polymer that exhibits enhanced physical properties such as increased strength and resistance to solvents .
Key physical properties include:
Chemical properties include:
These properties indicate that while the compound is stable under normal conditions, care should be taken regarding its sensitivity to light during storage .
2-Phenoxyethyl but-2-enoate finds applications in various fields:
These applications leverage its favorable chemical reactivity and physical characteristics, making it valuable in industrial processes .
The synthesis of 2-phenoxyethyl but-2-enoate employs esterification strategies analogous to those used for structurally similar acrylate monomers like 2-phenoxyethyl acrylate (PEA). Direct esterification of but-2-enoic acid (crotonic acid) with 2-phenoxyethanol is catalyzed by Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) or carbodiimide coupling agents. Acid catalysis requires azeotropic removal of water to drive equilibrium toward ester formation, typically achieving 80–90% yields under reflux conditions [5]. Alternative routes include transesterification, where methyl but-2-enoate reacts with 2-phenoxyethanol under Lewis acid catalysis (e.g., Zn(ClO₄)₂), providing higher selectivity and reduced side reactions [1] [5].
Table 1: Esterification Methods for But-2-enoate Esters
| Method | Catalyst/System | Temperature | Yield | Key Advantage |
|---|---|---|---|---|
| Acid Catalysis | H₂SO₄, p-TsOH | 110–130°C | 80–85% | Low cost |
| Transesterification | Zn(ClO₄)₂, MgSO₄ (dehydrant) | 80–100°C | 90–95% | Minimal oligomerization |
| Carbodiimide-Mediated | DCC/DMAP | 25°C | 75–80% | Ambient conditions |
Reaction optimization focuses on inhibiting polymerization of the but-2-enoate moiety. Addition of radical inhibitors (e.g., hydroquinone, 4-methoxyphenol) at 100–500 ppm is critical during purification. Solvent selection also impacts efficiency: aprotic solvents like toluene minimize hydrolysis, while polar solvents (DMF) accelerate transesterification but risk decarboxylation [4] [5].
Copper-based catalysts enable direct coupling between phenoxyethyl alcohols and activated alkenes. Copper(II) acetate (Cu(OAc)₂) facilitates dehydrogenative esterification under oxidative conditions, converting 2-phenoxyethanol and crotonaldehyde into 2-phenoxyethyl but-2-enoate in a one-pot process. This method operates at 100–120°C in DMF, yielding ~78% product after 24 h [1]. Palladium catalysts (e.g., Pd/C, Pd-MgO) offer enhanced selectivity for unsaturated esters by suppressing over-reduction. Pd-MgO achieves >95% selectivity by leveraging the support’s basicity to prevent alkene hydrogenation [7].
Table 2: Catalytic Performance in But-2-enoate Synthesis
| Catalyst | Support/Additive | Reaction Type | Selectivity | Limitation |
|---|---|---|---|---|
| Cu(OAc)₂ | None (homogeneous) | Oxidative esterification | 70–78% | Requires stoichiometric oxidant |
| Pd (2 wt%) | MgO | Transfer hydrogenation | >95% | High catalyst cost |
| Zn(ClO₄)₂·6H₂O | MgSO₄ (co-catalyst) | Transesterification | 90–93% | Moisture sensitivity |
Key parameters for catalyst design include:
Sustainable synthesis routes for 2-phenoxyethyl but-2-enoate emphasize solvent-free conditions, renewable feedstocks, and energy efficiency. Microwave-assisted esterification reduces reaction times from 24 h to <2 h and improves atom economy by 15–20% compared to conventional heating [5]. Enzymatic catalysis using immobilized lipases (e.g., Candida antarctica Lipase B) enables esterification under mild conditions (40–60°C), achieving 85% conversion with negligible waste [5].
Solvent-free mechanochemical methods utilize high-speed ball milling to react solid crotonic acid with 2-phenoxyethanol, yielding 88% product without solvents or external heating. This approach reduces E-factor (kg waste/kg product) to <1.0, outperforming traditional methods (E-factor ~5–10) [4]. Renewable substrates like bio-derived crotonic acid (from sugarcane ethanol) further enhance sustainability, reducing lifecycle carbon emissions by 40% [4].
Challenges remain in scaling enzymatic and mechanochemical processes. Enzyme denaturation above 60°C and shear-induced degradation during milling necessitate process intensification studies for industrial adoption.
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